molecular formula C9H11FO2 B13847203 1-(4-Fluorophenoxy)propan-2-ol

1-(4-Fluorophenoxy)propan-2-ol

Cat. No.: B13847203
M. Wt: 170.18 g/mol
InChI Key: RIFIEDWKCIVRQN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)propan-2-ol is an organic compound with the molecular formula C9H11FO2 It is a fluorinated phenol derivative, characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group on the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluorophenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 1-(4-fluorophenoxy)-2,3-epoxypropane. This intermediate is then hydrolyzed under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenoxy)propan-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenoxy)propan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

1-(4-Fluorophenoxy)propan-2-ol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H11FO and a molecular weight of approximately 154.18 g/mol. The compound features a hydroxyl (-OH) group, enhancing its solubility in polar solvents and its reactivity in various chemical environments. The presence of the fluorine atom in the para position of the phenoxy group contributes to its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites in biological systems .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as inflammation and pain .
  • Receptor Binding : Its structural characteristics may facilitate binding to certain receptors, influencing signaling pathways involved in cellular responses .

Therapeutic Applications

This compound is being investigated for several therapeutic applications:

  • Anti-inflammatory Effects : Studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
  • Analgesic Properties : Preliminary data indicate that it may also have analgesic effects, providing pain relief without the side effects commonly associated with traditional analgesics .

Comparative Analysis with Analog Compounds

The uniqueness of this compound lies in its specific fluorine substitution. A comparative analysis with structurally similar compounds reveals differences in biological activity:

Compound NameStructural DifferenceUnique Features
1-Amino-3-(4-chlorophenoxy)propan-2-olChlorine instead of fluorineDifferent electronic properties due to chlorine
1-Amino-3-(4-bromophenoxy)propan-2-olBromine instead of fluorineEnhanced reactivity compared to fluorine
1-Amino-3-(4-methylphenoxy)propan-2-olMethyl group instead of fluorinePotentially different hydrophobicity
2-(3,4-Difluorophenyl)propan-2-olTwo fluorines on phenylIncreased lipophilicity due to multiple fluorines

This table illustrates how variations in substituents affect the compound's reactivity and biological activity .

Study on Enzyme Inhibition

A study examined the enzyme inhibition properties of this compound. The results demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response pathway. This inhibition suggests potential use as an anti-inflammatory agent .

Research on Receptor Binding

Another study focused on receptor binding assays, revealing that this compound binds effectively to certain G-protein coupled receptors (GPCRs). This binding could modulate various physiological processes, including pain perception and immune response .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-fluorophenoxy)propan-2-ol, and how are reaction conditions optimized?

The synthesis typically involves the reduction of a ketone precursor, such as 1-(4-fluorophenoxy)propan-2-one, using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key parameters include temperature control (0–25°C), solvent selection (e.g., THF or ethanol), and stoichiometric ratios to minimize side reactions. Post-reduction purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms structural integrity and stereochemistry (e.g., ¹H NMR for hydroxyl and fluorophenyl protons, ¹³C NMR for carbon backbone).
  • HPLC with Chiral Columns : Essential for determining enantiomeric purity, as chirality impacts biological activity .
  • Mass Spectrometry (MS) : Validates molecular weight (C₉H₁₁FO₂, MW 170.18 g/mol) and fragmentation patterns .

Q. What are the primary biological targets or applications of this compound in preclinical research?

this compound is explored as a precursor in drug synthesis, particularly for neurological disorders. Its fluorophenyl group enhances binding affinity to enzymes like RPE65, a retinal protein involved in vitamin A metabolism . Preliminary studies suggest utility in enzyme inhibition assays and as a scaffold for pharmacophore development .

Advanced Research Questions

Q. How can enantiomeric purity be maximized during synthesis, and what are the implications of stereochemical variations?

  • Chiral Catalysts : Use (R)- or (S)-specific catalysts (e.g., BINAP-metal complexes) to direct asymmetric reduction of the ketone precursor.
  • Chromatographic Resolution : Preparative HPLC with chiral stationary phases (e.g., amylose-based) separates enantiomers.
  • Impact : The (R)-enantiomer may exhibit higher binding affinity to certain targets (e.g., enzymes) compared to the (S)-form, necessitating rigorous stereochemical analysis .

Q. How do researchers address contradictions in reported biological activity data across studies?

  • Purity Validation : Re-evaluate compound purity via HPLC and LC-MS to rule out impurities as confounding factors.
  • Assay Standardization : Control for variables like cell line selection (e.g., HEK293 vs. HeLa), buffer pH, and incubation time.
  • Structural Analog Comparison : Compare activity with derivatives (e.g., 1-(4-chlorophenoxy)propan-2-ol) to isolate the fluorophenyl group’s role .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular Docking : Predict binding modes with targets like RPE65 using software (AutoDock, Schrödinger).
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the fluorine atom.
  • MD Simulations : Assess stability of compound-target complexes over time (e.g., GROMACS) .

Properties

IUPAC Name

1-(4-fluorophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFIEDWKCIVRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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